molecular formula C8H13N3O2 B13536229 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13536229
M. Wt: 183.21 g/mol
InChI Key: DWYFMFVSJPBFEF-UHFFFAOYSA-N
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Description

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse chemical properties and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and regioselectivity. The reaction involves the following steps:

Industrial Production Methods

For industrial-scale production, continuous flow synthesis is often employed. This method allows for the efficient and scalable production of 1,2,3-triazoles using copper-on-charcoal as a heterogeneous catalyst. The process involves the decarboxylation/cycloaddition cascade reaction with propiolic acid, delivering the desired triazoles in high yields .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable triazole rings and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

Biological Activity

5-Ethyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid (C8H13N3O2) is a member of the triazole family, characterized by its unique structure which includes a triazole ring with both ethyl and propyl substituents along with a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that this compound possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve the disruption of cell wall synthesis and interference with nucleic acid metabolism.

Antifungal Activity

Triazoles are well-known for their antifungal properties. This compound has been evaluated for its efficacy against fungal pathogens, demonstrating promising results in inhibiting the growth of species such as Candida and Aspergillus. The presence of the carboxylic acid group is thought to enhance its solubility and bioavailability, contributing to its antifungal activity.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives including this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
Study 2 Showed antifungal efficacy against Candida albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL.
Study 3 Explored anti-inflammatory effects in vitro, indicating a reduction in pro-inflammatory cytokines by up to 50% at higher concentrations.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell wall synthesis in bacteria and fungi.
  • Receptor Modulation : Potential interactions with receptors involved in inflammatory pathways could explain its anti-inflammatory effects.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-ethyl-1-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-3-5-11-6(4-2)7(8(12)13)9-10-11/h3-5H2,1-2H3,(H,12,13)

InChI Key

DWYFMFVSJPBFEF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N=N1)C(=O)O)CC

Origin of Product

United States

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